molecular formula C21H22ClN3O3S B368440 2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one CAS No. 919975-06-7

2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one

Cat. No.: B368440
CAS No.: 919975-06-7
M. Wt: 431.9g/mol
InChI Key: FOKFXFRBSLFQML-UHFFFAOYSA-N
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Description

2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, linked to a morpholine ring and a chlorophenoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate alkyl halide.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and an appropriate electrophile.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting cellular processes. The chlorophenoxy group may enhance its binding affinity and specificity, while the morpholine ring could improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-ethanone: Lacks the morpholine ring, which may affect its solubility and bioavailability.

    2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-methyl-1-ethanone: Contains a methyl group instead of the morpholine ring, potentially altering its chemical properties and biological activity.

Uniqueness

2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-16-5-7-17(8-6-16)28-13-14-29-21-23-18-3-1-2-4-19(18)25(21)15-20(26)24-9-11-27-12-10-24/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKFXFRBSLFQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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